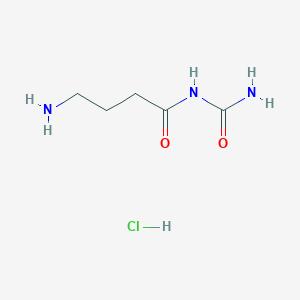

Chlorhydrate de (4-aminobutanoyl)urée

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

(4-Aminobutanoyl)urea hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential role in biochemical pathways and as a probe in biological studies.

Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminobutanoyl)urea hydrochloride typically involves the reaction of 4-aminobutanoic acid with urea in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Aminobutanoic acid+Urea+HCl→(4-Aminobutanoyl)urea hydrochloride

Industrial Production Methods: Industrial production of (4-Aminobutanoyl)urea hydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions: (4-Aminobutanoyl)urea hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce various amine derivatives .

Mécanisme D'action

The mechanism of action of (4-Aminobutanoyl)urea hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

(4-Aminobutanoyl)urea: The non-hydrochloride form of the compound.

(4-Aminobutanoyl)thiourea: A similar compound with a sulfur atom replacing the oxygen in the urea group.

(4-Aminobutanoyl)guanidine: A related compound with a guanidine group instead of the urea group.

Uniqueness: (4-Aminobutanoyl)urea hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .

Activité Biologique

(4-Aminobutanoyl)urea hydrochloride, a compound with notable biological properties, has been the subject of various studies focusing on its pharmacological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes research findings, including in vitro and in vivo studies, to provide a comprehensive overview of its biological activity.

- Chemical Name : (4-Aminobutanoyl)urea hydrochloride

- Molecular Formula : C₄H₁₃ClN₂O

- Molecular Weight : 136.62 g/mol

Research indicates that (4-Aminobutanoyl)urea hydrochloride may exert its biological effects through several mechanisms:

- Antiproliferative Activity : Studies have shown that derivatives of urea compounds, including (4-Aminobutanoyl)urea, can inhibit the proliferation of cancer cells. For instance, derivatives were tested against various cancer cell lines, demonstrating selectivity for cancerous over normal cells and inducing cell cycle arrest at the G0/G1 phase by downregulating cyclin-dependent kinases (CDK4 and CDK6) .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as urease, which plays a role in various physiological processes. Urease inhibitors are particularly relevant in treating conditions like peptic ulcers and certain types of kidney stones .

Antiproliferative Studies

A detailed study evaluated the antiproliferative effects of several urea derivatives, including (4-Aminobutanoyl)urea hydrochloride. The results indicated:

- IC50 Values : The IC50 values for certain derivatives ranged from 9.8 µM to 55 µM against colorectal cancer cell lines . This suggests that modifications to the urea structure can significantly enhance activity.

- Cell Cycle Arrest : Treatment with these compounds consistently resulted in increased percentages of cells in the G0/G1 phase, indicating effective cell cycle arrest .

Enzyme Inhibition Studies

The compound's potential as a urease inhibitor was highlighted in a study focusing on N-monoarylacetothioureas. While (4-Aminobutanoyl)urea hydrochloride was not the primary focus, it was noted that similar urea-based compounds exhibited low cytotoxicity while effectively inhibiting urease activity .

Comparative Analysis with Other Compounds

| Compound | IC50 (µM) | Mechanism of Action | Notes |

|---|---|---|---|

| (4-Aminobutanoyl)urea | 9.8 - 55 | CDK4/CDK6 inhibition | Induces G0/G1 cell cycle arrest |

| Carnosic Acid | 14 | Antioxidant properties | Natural compound with lower potency |

| Huprine-based hybrids | 179 | AChE inhibition | Higher potency than parent compounds |

Propriétés

IUPAC Name |

4-amino-N-carbamoylbutanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O2.ClH/c6-3-1-2-4(9)8-5(7)10;/h1-3,6H2,(H3,7,8,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNSYMHXNAFKMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(=O)N)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394041-87-2 |

Source

|

| Record name | Butanamide, 4-amino-N-(aminocarbonyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394041-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.